molecular formula C15H13FN4OS B2885348 N-(3-cyanothiolan-3-yl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide CAS No. 1311695-70-1

N-(3-cyanothiolan-3-yl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No. B2885348
CAS RN: 1311695-70-1
M. Wt: 316.35
InChI Key: JVXBYYFRQFSYEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyanothiolan-3-yl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is known for its unique chemical structure, which makes it a valuable tool for investigating various biological processes.

Scientific Research Applications

N-(3-cyanothiolan-3-yl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:
1. Cancer Research: N-(3-cyanothiolan-3-yl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell signaling pathways. This makes it a potential candidate for developing new anticancer drugs.
2. Neurological Disorders: N-(3-cyanothiolan-3-yl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide has been found to modulate the activity of certain ion channels in the brain, which makes it a potential therapeutic agent for treating neurological disorders such as epilepsy and migraine.
3. Infectious Diseases: N-(3-cyanothiolan-3-yl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide has been shown to have antimicrobial properties, which makes it a potential candidate for developing new antibiotics.

Mechanism of Action

The mechanism of action of N-(3-cyanothiolan-3-yl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide involves its ability to interact with specific proteins or enzymes in the body. This interaction can either activate or inhibit the activity of these proteins or enzymes, leading to various biological effects. For example, in cancer cells, N-(3-cyanothiolan-3-yl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide inhibits the activity of certain proteins involved in cell signaling pathways, leading to cell death.
Biochemical and Physiological Effects:
N-(3-cyanothiolan-3-yl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide has several biochemical and physiological effects, including:
1. Inhibition of cancer cell growth
2. Modulation of ion channel activity in the brain
3. Antimicrobial activity

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-cyanothiolan-3-yl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide in lab experiments include its unique chemical structure, which makes it a valuable tool for investigating various biological processes. The limitations of using N-(3-cyanothiolan-3-yl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide in lab experiments include its potential toxicity and the need for further research to fully understand its mechanisms of action.

Future Directions

There are several future directions for research involving N-(3-cyanothiolan-3-yl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide, including:
1. Developing new anticancer drugs based on N-(3-cyanothiolan-3-yl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide
2. Investigating the potential therapeutic effects of N-(3-cyanothiolan-3-yl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide on neurological disorders such as epilepsy and migraine
3. Developing new antibiotics based on N-(3-cyanothiolan-3-yl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide
4. Investigating the potential use of N-(3-cyanothiolan-3-yl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide in drug delivery systems.
Conclusion:
N-(3-cyanothiolan-3-yl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide is a valuable tool for investigating various biological processes. Its unique chemical structure and potential applications in cancer research, neurological disorders, and infectious diseases make it a promising compound for future research. Further studies are needed to fully understand its mechanisms of action and potential therapeutic uses.

Synthesis Methods

The synthesis of N-(3-cyanothiolan-3-yl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide involves the reaction of 3-cyanothiolan-3-amine, 3-fluorophenylboronic acid, and 1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain N-(3-cyanothiolan-3-yl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide in high yield and purity.

properties

IUPAC Name

N-(3-cyanothiolan-3-yl)-1-(3-fluorophenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4OS/c16-11-2-1-3-12(8-11)20-6-4-13(19-20)14(21)18-15(9-17)5-7-22-10-15/h1-4,6,8H,5,7,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXBYYFRQFSYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C#N)NC(=O)C2=NN(C=C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanothiolan-3-yl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.